2-Fluoro-6-iodobenzaldehyde oxime
Overview
Description
Mechanism of Action
Target of Action
The primary target of oxime compounds, including 2-Fluoro-6-iodobenzaldehyde oxime, is typically the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
Oximes work by reactivating AChE that has been inactivated by organophosphates . The oxime mechanism of action involves the reactivation of the phosphorylated AChE by displacing the phosphoryl moiety from the enzyme . This displacement allows AChE to resume its normal function of breaking down acetylcholine .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in nerve signal transmission. By reactivating AChE, the compound ensures the breakdown of acetylcholine, thereby regulating the transmission of nerve signals . The downstream effects include the restoration of normal nerve function and the prevention of symptoms associated with excessive acetylcholine, such as muscle weakness and paralysis .
Pharmacokinetics
Oximes in general are known to have varying absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, influencing its efficacy as a therapeutic agent .
Result of Action
The result of the action of this compound is the reactivation of AChE, leading to the restoration of normal nerve function . This can help alleviate symptoms caused by organophosphates, which are known to inactivate AChE and disrupt nerve signal transmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as temperature, pH, and the presence of other substances can potentially impact the effectiveness of many chemical compounds .
Biochemical Analysis
Biochemical Properties
. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Cellular Effects
The specific cellular effects of 2-Fluoro-6-iodobenzaldehyde oxime are not well-documented in the literature. Oximes have been reported to have various effects on cell function. For instance, many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-known. Oximes in general have been reported to have various mechanisms of action. For instance, many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that oximes can have different effects over time .
Preparation Methods
The synthesis of 2-Fluoro-6-iodobenzaldehyde oxime typically involves the condensation of 2-Fluoro-6-iodobenzaldehyde with hydroxylamine. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired oxime in good purity and yield .
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-Fluoro-6-iodobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are valuable intermediates in organic synthesis.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Fluoro-6-iodobenzaldehyde oxime has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Comparison with Similar Compounds
2-Fluoro-6-iodobenzaldehyde oxime can be compared with other similar compounds, such as:
2-Fluoro-6-methylbenzaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.
2-Bromo-6-fluorobenzaldehyde: Contains a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.
3-Bromo-2-fluorobenzaldehyde: Similar structure but with different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(NE)-N-[(2-fluoro-6-iodophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJTWDCPMCLSCY-ONNFQVAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C=NO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)I)/C=N/O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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